

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-oxocyclohexanecarboxylate
Cat. No.:	B080407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-oxocyclohexanecarboxylate** (CAS Number: 13148-83-9). The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Included are clearly structured tables for straightforward data comparison, detailed experimental protocols for acquiring the spectra, and logical workflow diagrams to guide the process of spectral analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 3-oxocyclohexanecarboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.71	s	-	-OCH ₃
2.85 - 2.75	m	-	H-1
2.55 - 2.20	m	-	H-2, H-4
2.15 - 1.70	m	-	H-5, H-6

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for unambiguous confirmation.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
209.0	C-3 (C=O)
174.5	Ester C=O
52.0	-OCH ₃
48.0	C-2 / C-4
41.0	C-1
28.0	C-6
25.0	C-5

Note: Assignments are based on typical chemical shift ranges and may require techniques like DEPT or 2D NMR for definitive assignment.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1715	Strong	C=O stretch (ketone)
1250 - 1000	Strong	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
156	30	[M] ⁺ (Molecular Ion)
125	40	[M - OCH ₃] ⁺
97	100	[M - COOCH ₃] ⁺
69	85	Further fragmentation
41	95	Further fragmentation

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **methyl 3-oxocyclohexanecarboxylate**. Instrument-specific parameters may require optimization.

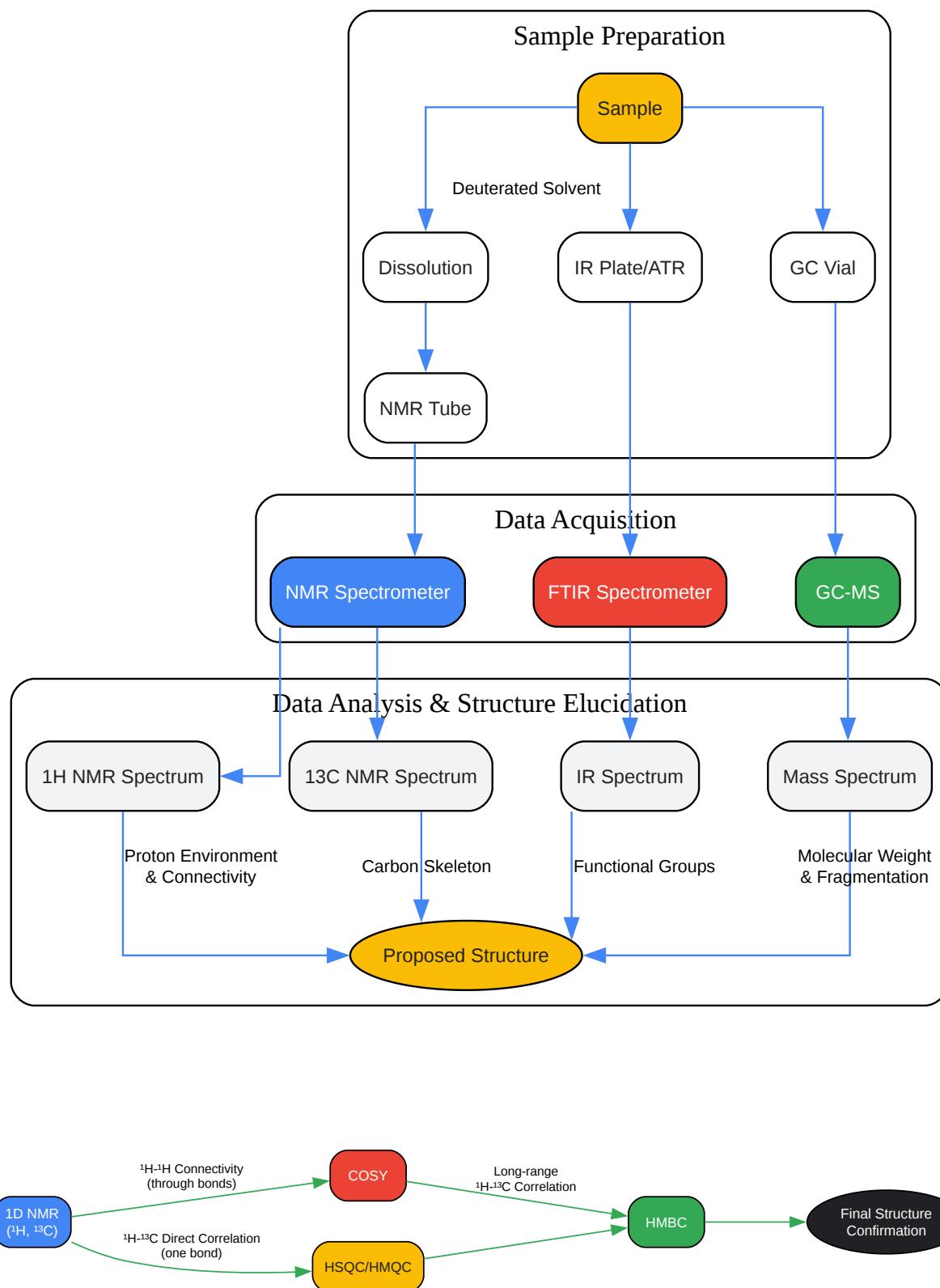
2.1 NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **methyl 3-oxocyclohexanecarboxylate**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

- Transfer the solution to a clean NMR tube.
- ^1H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Pulse Program: Standard single-pulse (e.g., zg30).
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz (or higher) NMR Spectrometer.
 - Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).[\[1\]](#)
 - Spectral Width: 0-220 ppm.[\[1\]](#)
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.[\[1\]](#)

2.2 IR Spectroscopy

- Sample Preparation: For a liquid sample like **methyl 3-oxocyclohexanecarboxylate**, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.
 - ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
 - Neat Liquid Film: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition:
 - Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.


- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum should be acquired and subtracted from the sample spectrum.

2.3 Mass Spectrometry

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
 - Electron Energy: 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Mass Range: m/z 40-400.
- Data Acquisition: The instrument is set to scan the specified mass range, and the abundance of each ion is recorded.

Visualization of Analysis Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different experimental techniques.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-oxocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080407#methyl-3-oxocyclohexanecarboxylate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com